
1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane, also known as CB13, is a synthetic compound that belongs to the class of cannabinoids. It is a potent agonist of the cannabinoid receptors, CB1 and CB2, and has been found to have potential therapeutic applications in several areas.
作用机制
1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane acts as a potent agonist of the cannabinoid receptors, CB1 and CB2. It binds to these receptors and activates them, leading to a cascade of downstream signaling events. Activation of the CB1 receptor leads to the inhibition of adenylyl cyclase activity, which in turn leads to a decrease in cAMP levels. This results in the inhibition of neurotransmitter release, leading to the analgesic effects of 1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane. Activation of the CB2 receptor leads to the inhibition of pro-inflammatory cytokines, which leads to the neuroprotective effects of 1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane.
生化和生理效应
1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane has been found to have several biochemical and physiological effects. It has been shown to have potent analgesic effects in animal models of neuropathic pain. 1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane has also been found to protect neurons from damage caused by oxidative stress and inflammation. Additionally, 1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane has been shown to induce cell death in cancer cells, making it a promising candidate for cancer treatment.
实验室实验的优点和局限性
One of the advantages of using 1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane in lab experiments is its potent activity as an agonist of the cannabinoid receptors. This allows for the study of the downstream signaling events that occur upon receptor activation. Additionally, 1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane has been found to have several potential therapeutic applications, making it a promising candidate for drug development.
One of the limitations of using 1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane in lab experiments is its potential toxicity. While 1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane has been found to be relatively safe in animal models, its long-term effects on human health are not yet known. Additionally, the synthesis of 1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane is relatively complex and requires the use of strong acid catalysts, which can be hazardous.
未来方向
There are several future directions for the study of 1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane. One area of interest is the development of 1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane derivatives with improved potency and selectivity for the cannabinoid receptors. Additionally, the potential therapeutic applications of 1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane in cancer treatment and neuroprotection warrant further investigation. Finally, the long-term effects of 1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane on human health need to be studied in greater detail.
合成方法
The synthesis of 1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane involves the reaction of 1-(4-cyanophenyl)-2-(1-methylprop-2-enyl)-1,3-dioxolane with paraformaldehyde in the presence of a strong acid catalyst. The reaction mixture is then heated under reflux conditions for several hours, followed by purification using column chromatography. The yield of 1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane obtained from this method is around 60%.
科学研究应用
1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane has been found to have potential therapeutic applications in several areas such as pain management, neuroprotection, and cancer treatment. It has been shown to have potent analgesic effects in animal models of neuropathic pain. 1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane has also been found to protect neurons from damage caused by oxidative stress and inflammation. Additionally, 1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane has been shown to induce cell death in cancer cells, making it a promising candidate for cancer treatment.
属性
CAS 编号 |
135097-63-1 |
|---|---|
产品名称 |
1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane |
分子式 |
C16H17NO3 |
分子量 |
271.31 g/mol |
IUPAC 名称 |
4-(4-but-3-en-2-yl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)benzonitrile |
InChI |
InChI=1S/C16H17NO3/c1-3-12(2)15-9-18-16(19-10-15,20-11-15)14-6-4-13(8-17)5-7-14/h3-7,12H,1,9-11H2,2H3 |
InChI 键 |
JKNOWKAKZIKOMS-UHFFFAOYSA-N |
SMILES |
CC(C=C)C12COC(OC1)(OC2)C3=CC=C(C=C3)C#N |
规范 SMILES |
CC(C=C)C12COC(OC1)(OC2)C3=CC=C(C=C3)C#N |
同义词 |
1-(4-cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane 1-(4-cyanophenyl)-4-(1-methylprop-2-enyl)-TBO cyano-TBO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




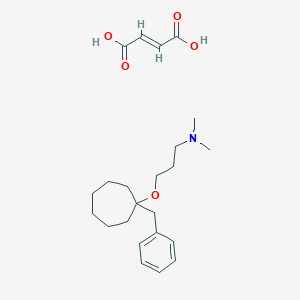
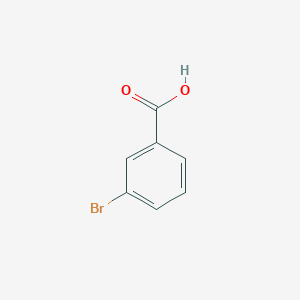
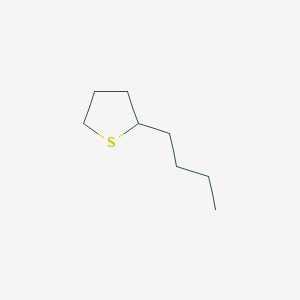
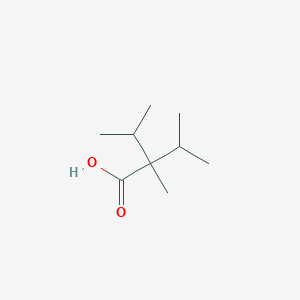
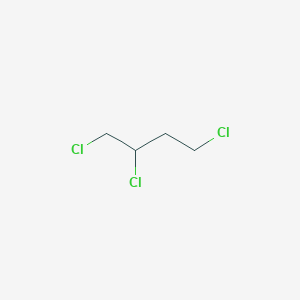
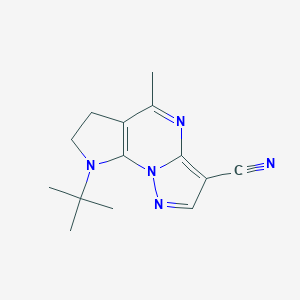
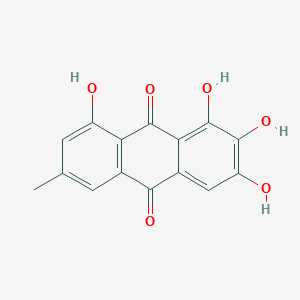
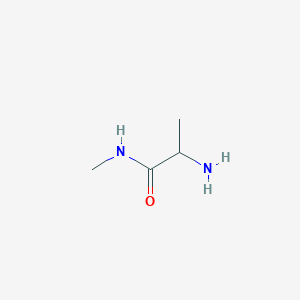
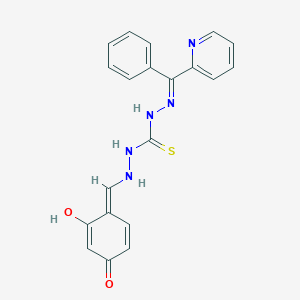
![(13S,14S,17R)-17-Ethynyl-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B156910.png)
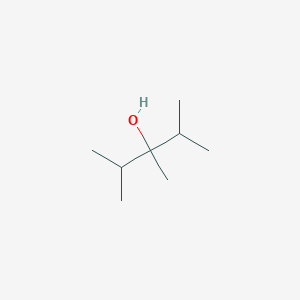
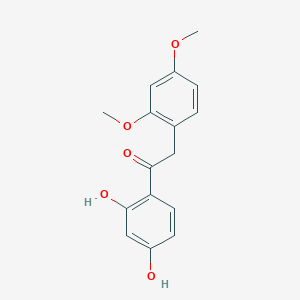
![2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;N,N'-dibenzylethane-1,2-diamine;2-(diethylamino)ethyl 4-aminobenzoate;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;sulfuric acid](/img/structure/B156921.png)